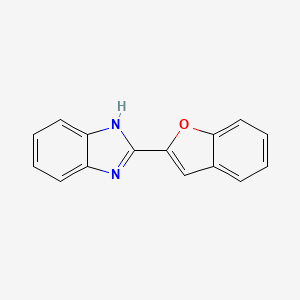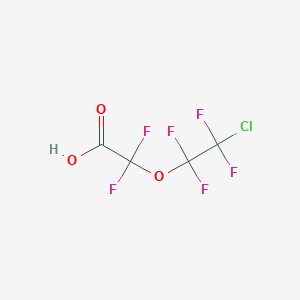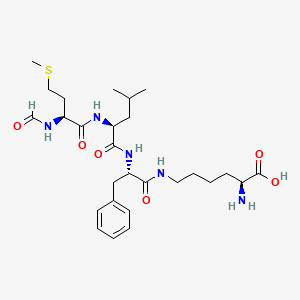
1,1'-Dimethyl-2,2',6,6'-tetraphenyl-4,4'-bipyridin-1-ium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Dimethyl-2,2’,6,6’-tetraphenyl-4,4’-bipyridin-1-ium dichloride is a complex organic compound known for its unique structural and electronic properties This compound is characterized by the presence of two bipyridine units, each substituted with dimethyl and tetraphenyl groups, and is stabilized as a dichloride salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dimethyl-2,2’,6,6’-tetraphenyl-4,4’-bipyridin-1-ium dichloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Bipyridine Core: The bipyridine core is synthesized through a coupling reaction of pyridine derivatives.
Substitution with Phenyl Groups: The bipyridine core is then subjected to a Friedel-Crafts alkylation reaction to introduce the phenyl groups at the 2,2’,6,6’ positions.
Methylation: The resulting tetraphenylbipyridine is methylated using methyl iodide or a similar methylating agent.
Formation of Dichloride Salt: The final step involves the conversion of the methylated product into its dichloride salt form using hydrochloric acid or another chloride source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Dimethyl-2,2’,6,6’-tetraphenyl-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced bipyridine derivatives.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Functionalized bipyridine compounds with various substituents.
Wissenschaftliche Forschungsanwendungen
1,1’-Dimethyl-2,2’,6,6’-tetraphenyl-4,4’-bipyridin-1-ium dichloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 1,1’-Dimethyl-2,2’,6,6’-tetraphenyl-4,4’-bipyridin-1-ium dichloride involves its interaction with molecular targets through its bipyridine core. The bipyridine units can coordinate with metal ions, forming stable complexes that exhibit unique electronic and photophysical properties. These interactions are crucial for its applications in catalysis, electronic devices, and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Dimethyl-2,2’,6,6’-tetraphenylsilole: Similar in structure but contains silicon atoms instead of nitrogen.
Tetraphenylcyclopentadienone: Contains a cyclopentadienone core with phenyl substitutions.
1,1,2,2-Tetraphenyl-1,2-ethanediol: Contains a similar phenyl substitution pattern but with different functional groups.
Uniqueness
1,1’-Dimethyl-2,2’,6,6’-tetraphenyl-4,4’-bipyridin-1-ium dichloride is unique due to its bipyridine core, which allows for versatile coordination chemistry and electronic properties. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a valuable compound in multiple research fields.
Eigenschaften
| 83133-31-7 | |
Molekularformel |
C36H30Cl2N2 |
Molekulargewicht |
561.5 g/mol |
IUPAC-Name |
1-methyl-4-(1-methyl-2,6-diphenylpyridin-1-ium-4-yl)-2,6-diphenylpyridin-1-ium;dichloride |
InChI |
InChI=1S/C36H30N2.2ClH/c1-37-33(27-15-7-3-8-16-27)23-31(24-34(37)28-17-9-4-10-18-28)32-25-35(29-19-11-5-12-20-29)38(2)36(26-32)30-21-13-6-14-22-30;;/h3-26H,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
VZROZCIIKCNJRA-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC(=[N+](C(=C3)C4=CC=CC=C4)C)C5=CC=CC=C5)C6=CC=CC=C6.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422698.png)


